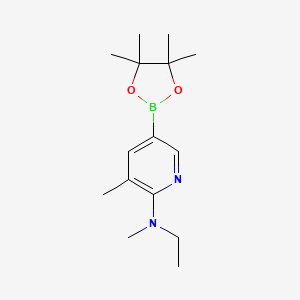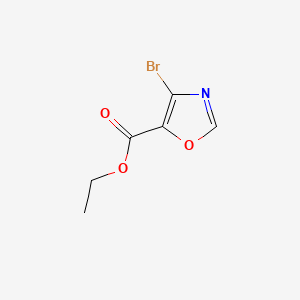
5-Chloro-3-isopropoxy-2-methoxypyridine
Descripción general
Descripción
5-Chloro-3-isopropoxy-2-methoxypyridine, also known as CIMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CIMP is a pyridine derivative that exhibits various biochemical and physiological effects, making it a promising candidate for drug development.
Aplicaciones Científicas De Investigación
5-Chloro-3-isopropoxy-2-methoxypyridine has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that 5-Chloro-3-isopropoxy-2-methoxypyridine exhibits anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 5-Chloro-3-isopropoxy-2-methoxypyridine has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
In addition to its anticancer properties, 5-Chloro-3-isopropoxy-2-methoxypyridine has also been investigated for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Studies have shown that 5-Chloro-3-isopropoxy-2-methoxypyridine can improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-Chloro-3-isopropoxy-2-methoxypyridine is not fully understood, but studies have suggested that it exerts its effects by modulating various signaling pathways in cells. 5-Chloro-3-isopropoxy-2-methoxypyridine has been shown to activate the p38 MAPK pathway, which is involved in cell proliferation and apoptosis. 5-Chloro-3-isopropoxy-2-methoxypyridine has also been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cell survival and growth.
Biochemical and Physiological Effects:
5-Chloro-3-isopropoxy-2-methoxypyridine exhibits various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor properties. 5-Chloro-3-isopropoxy-2-methoxypyridine has been shown to reduce oxidative stress and inflammation in cells, which may contribute to its anticancer and neuroprotective effects. 5-Chloro-3-isopropoxy-2-methoxypyridine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Chloro-3-isopropoxy-2-methoxypyridine has several advantages for lab experiments, including its high purity and stability. 5-Chloro-3-isopropoxy-2-methoxypyridine is also relatively easy to synthesize, making it readily available for research purposes. However, 5-Chloro-3-isopropoxy-2-methoxypyridine has some limitations, including its low solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo. 5-Chloro-3-isopropoxy-2-methoxypyridine also has limited toxicity data, which may limit its use in preclinical studies.
Direcciones Futuras
There are several future directions for research on 5-Chloro-3-isopropoxy-2-methoxypyridine, including its potential use in combination therapy for cancer and neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action of 5-Chloro-3-isopropoxy-2-methoxypyridine and to optimize its pharmacokinetic properties for in vivo applications. Additionally, studies are needed to evaluate the safety and toxicity of 5-Chloro-3-isopropoxy-2-methoxypyridine in animal models and human clinical trials.
Conclusion:
In conclusion, 5-Chloro-3-isopropoxy-2-methoxypyridine is a promising chemical compound that exhibits various biochemical and physiological effects, making it a potential candidate for drug development. 5-Chloro-3-isopropoxy-2-methoxypyridine has been extensively studied for its anticancer and neuroprotective properties, and further research is needed to optimize its pharmacokinetic properties and evaluate its safety and toxicity. With its potential therapeutic applications, 5-Chloro-3-isopropoxy-2-methoxypyridine has the potential to make a significant impact on the field of medicine.
Métodos De Síntesis
5-Chloro-3-isopropoxy-2-methoxypyridine can be synthesized through a multistep process that involves the reaction of 3-isopropoxy-2-methoxypyridine with chlorinating agents such as thionyl chloride or phosphorus pentachloride. The resulting intermediate is then treated with sodium hydroxide to form the final product, 5-chloro-3-isopropoxy-2-methoxypyridine. The synthesis of 5-Chloro-3-isopropoxy-2-methoxypyridine has been optimized to achieve high yields and purity, making it suitable for various scientific applications.
Propiedades
IUPAC Name |
5-chloro-2-methoxy-3-propan-2-yloxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2/c1-6(2)13-8-4-7(10)5-11-9(8)12-3/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRIAFWTSZSAGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(N=CC(=C1)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682445 | |
| Record name | 5-Chloro-2-methoxy-3-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-isopropoxy-2-methoxypyridine | |
CAS RN |
1228957-00-3 | |
| Record name | 5-Chloro-2-methoxy-3-(1-methylethoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228957-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-methoxy-3-[(propan-2-yl)oxy]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)

![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)






![Methyl 5-fluoro-2-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylate](/img/structure/B596368.png)



